7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 151.1261 g/mol. It features a fused triazole and pyrimidine ring system, which is characteristic of many biologically active compounds. The compound is known for its diverse chemical properties and potential therapeutic applications, particularly in medicinal chemistry.
This compound is also referred to by several other names, including 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one and 4,5-dihydro-7-amino-5-oxo-s-triazolo(1,5-a)pyrimidine. Its structure includes an amino group at the 7-position of the triazole ring, which plays a crucial role in its biological activity and reactivity in chemical synthesis .
The chemical reactivity of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can be attributed to its functional groups. The amino group can participate in various nucleophilic substitution reactions, while the triazole moiety can engage in cycloaddition reactions and coordination with metal ions.
Some notable reactions include:
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one exhibits significant biological activities that have been explored in various studies. It has been associated with:
The unique structural features of this compound contribute to its ability to interact with biological targets effectively.
Several methods have been developed for synthesizing 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one. Common approaches include:
These synthetic routes allow for the modification of the compound to enhance its biological activity or tailor it for specific applications.
The applications of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one extend across various fields:
Interaction studies have highlighted how 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one interacts with biological macromolecules. These studies typically focus on:
Such studies are critical for determining the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | 62824 | Exhibits similar antimicrobial activity |
| 7-Amino-4,8-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | 35186 | Potentially more potent against certain cancers |
| 3-(3,5-Dimethylpyrazol-1-yl)-3-oxopropanenitrile | 36140 | Related in terms of biological activity |
These compounds are unique due to variations in their substituents and ring structures but share functional similarities that make them relevant in medicinal chemistry research.